8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by a purine core structure substituted with hexylsulfanyl, methoxyethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexylsulfanyl and methoxyethyl groups under controlled conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with new functional groups.
Scientific Research Applications
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites,
Properties
IUPAC Name |
8-hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-10-23-15-16-12-11(19(15)8-9-22-3)13(20)17-14(21)18(12)2/h4-10H2,1-3H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVPAPCEZTNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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